

Spectroscopic Data of Ciwujianoside C2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ciwujianoside C2

Cat. No.: B13904856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ciwujianoside C2**, a triterpenoid saponin isolated from the leaves of *Acanthopanax senticosus* (Rupr. et Maxim.) Harms. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting available spectroscopic information, outlining detailed experimental protocols, and illustrating the analytical workflow.

Introduction to Ciwujianoside C2

Ciwujianoside C2 is a complex triterpenoid saponin belonging to the oleanane-type. It has been identified as one of the numerous bioactive constituents of *Acanthopanax senticosus*, a plant widely used in traditional medicine. The molecular formula of **Ciwujianoside C2** is C₆₀H₉₄O₂₆, and its CAS number is 114892-56-7[1][2]. The structural elucidation of **Ciwujianoside C2** and its congeners was first reported in 1988[3].

Spectroscopic Data

The definitive ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Ciwujianoside C2** are detailed in the primary literature. While the full experimental dataset from the original publication could not be accessed for this guide, the following tables are structured to present such data in a clear and standardized format, as is customary in the field of natural product chemistry.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data are fundamental for the structural elucidation of complex natural products like **Ciwujianoside C2**. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The assignments are typically confirmed through a combination of 1D (^1H , ^{13}C , DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments.

Table 1: ^1H NMR Spectroscopic Data for **Ciwujianoside C2** (Placeholder Data)

Position	δH (ppm)	Multiplicity	J (Hz)
...
...
...

Note: The specific ^1H NMR data for **Ciwujianoside C2** from the primary literature is required to populate this table.

Table 2: ^{13}C NMR Spectroscopic Data for **Ciwujianoside C2** (Placeholder Data)

Position	δC (ppm)	DEPT
...
...
...

Note: The specific ^{13}C NMR data for **Ciwujianoside C2** from the primary literature is required to populate this table.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure and the identification of its components. For large glycosides like **Ciwujianoside C2**, Electrospray Ionization (ESI) is a commonly used soft ionization technique.

Table 3: Mass Spectrometry Data for **Ciwujianoside C2**

Ionization Mode	Mass Analyzer	Observed m/z	Ion Type	Molecular Formula
ESI	To be specified	To be specified	[M+H] ⁺ , [M+Na] ⁺ , or [M-H] ⁻	C60H94O26

Note: Specific high-resolution mass spectrometry (HRMS) data, including the exact mass and fragmentation pattern for **Ciwujianoside C2**, would be found in the primary literature.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for triterpenoid saponins like **Ciwujianoside C2**, based on standard practices in the field[1][4].

NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe is typically used for the analysis of complex natural products.
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly pyridine-d5 (C5D5N), methanol-d4 (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **1D NMR Spectra:**

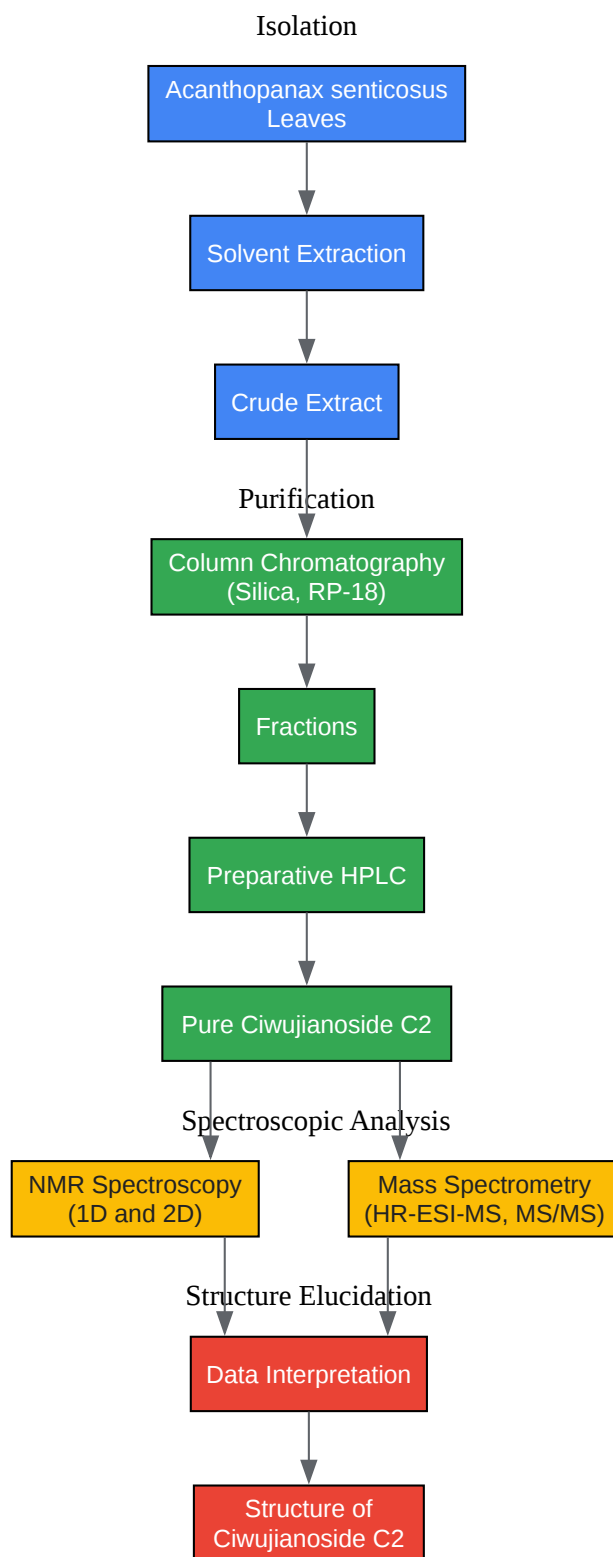
- ^1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to differentiate between CH_3 , CH_2 , CH , and quaternary carbons.
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is typically employed.
- Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Ionization: ESI is performed in either positive or negative ion mode. In positive mode, adducts such as $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ are commonly observed. In negative mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ is typically detected.
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the precursor ion is induced by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide information about the structure of the aglycone and the sequence and linkage of the sugar moieties.

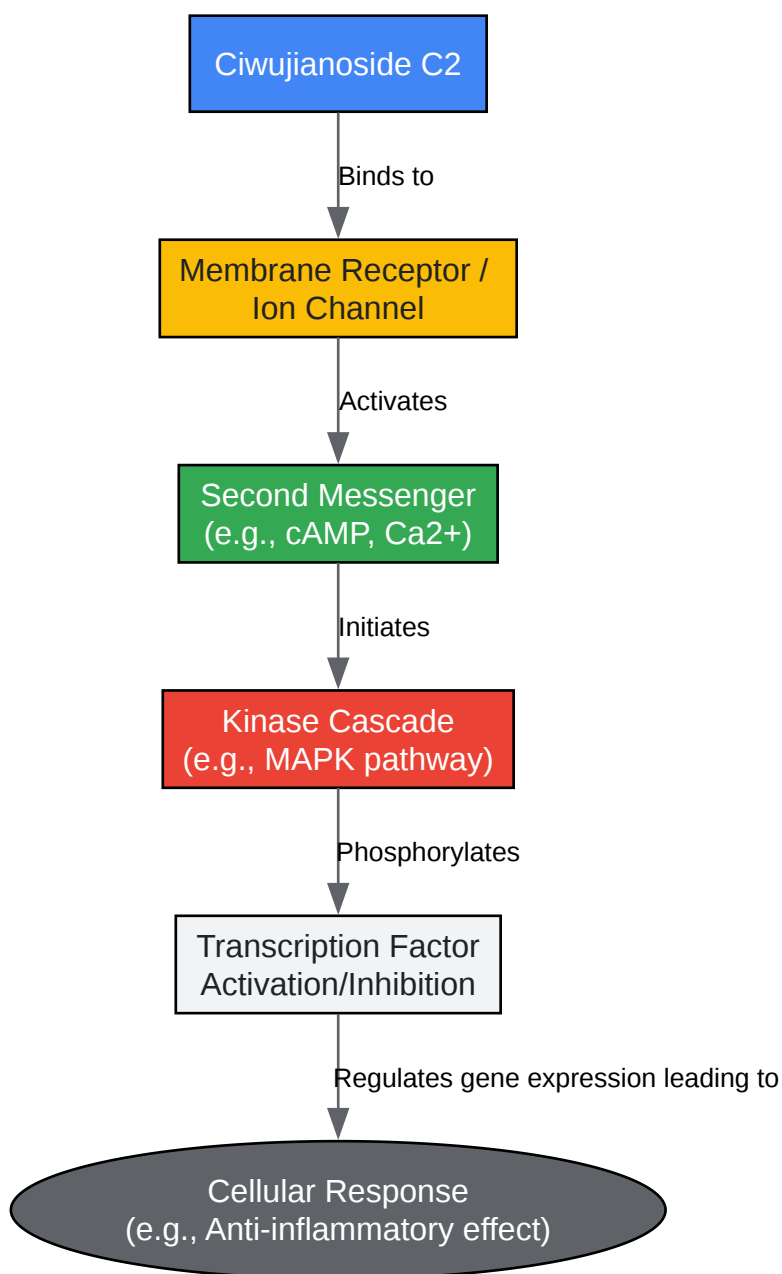
Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual representation of how **Ciwujianoside C2** might interact with a cellular signaling pathway, given that some saponins are known to modulate such pathways.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Ciwujianoside C2**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. frontiersin.org \[frontiersin.org\]](https://www.frontiersin.org)
- [2. Thieme E-Journals - Planta Medica / Abstract \[thieme-connect.com\]](https://www.thieme-connect.com)
- [3. \$\alpha\$ -Glucosidase Inhibitory Constituents from Acanthopanax senticosus Harm Leaves - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- To cite this document: BenchChem. [Spectroscopic Data of Ciwujianoside C2: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13904856/docs#spectroscopic-data-of-ciwujianoside-c2-a-technical-guide\]](https://www.benchchem.com/product/b13904856/docs#spectroscopic-data-of-ciwujianoside-c2-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check